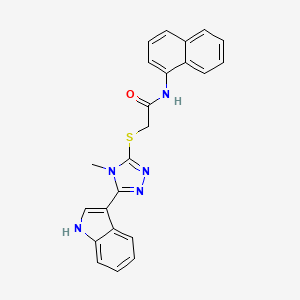

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Descripción

This compound is a 1,2,4-triazole derivative featuring a thioether-linked acetamide group substituted with a naphthalen-1-yl moiety and an indol-3-yl group at the 5-position of the triazole ring. The compound’s design likely aims to optimize interactions with hydrophobic binding pockets in biological targets, leveraging the π-π stacking capabilities of the naphthalene and indole groups .

Propiedades

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5OS/c1-28-22(18-13-24-19-11-5-4-10-17(18)19)26-27-23(28)30-14-21(29)25-20-12-6-8-15-7-2-3-9-16(15)20/h2-13,24H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFRQLSVRVAERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Indole Derivative Preparation: The indole moiety is often prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Thioether Formation: The indole and triazole intermediates are then linked via a thioether bond, typically using thiolating agents such as thiourea or thiols in the presence of a base.

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with naphthalen-1-yl acetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing both indole and triazole structures often exhibit antimicrobial properties. For instance, derivatives of indole have been shown to possess significant antibacterial activity against various pathogens. The incorporation of the triazole moiety may enhance this activity through synergistic effects. Studies have demonstrated that the compound can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

Indole derivatives are known for their anticancer potential. The presence of the triazole ring in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. Compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodologies often include:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.

- Thioether Formation : The introduction of sulfur into the structure is crucial for enhancing biological activity.

- Final Acetylation : This step is essential for achieving the final acetamide structure.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial efficacy of this compound, it was tested against several strains of bacteria using agar diffusion methods. The results indicated a significant zone of inhibition compared to controls, suggesting strong antibacterial properties. The study concluded that further optimization could lead to potent new antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations led to reduced cell viability and increased apoptosis markers. This study highlighted the need for further research into its mechanism of action and potential as an anticancer agent .

Mecanismo De Acción

The mechanism by which 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The indole and triazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported biological activities:

Key Observations:

Substituent Impact on Activity: The indole moiety (as in the target compound and derivatives) correlates with cytotoxic activity, likely due to interactions with DNA or tubulin in cancer cells . Chlorophenyl and isobutylphenyl groups () improve target selectivity, as seen in reduced IC₅₀ values for cytotoxic analogs .

Physicochemical Properties :

- Melting points for indole-triazole derivatives range from 260–311°C, suggesting high thermal stability suitable for oral formulations .

- The target compound’s estimated molecular weight (~437.5 g/mol) aligns with Lipinski’s rule of five, predicting favorable bioavailability .

Synthetic Routes :

- Most analogs (e.g., ) are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, emphasizing the versatility of triazole chemistry .

- The target compound’s synthesis likely involves coupling a pre-formed 5-indolyl-4-methyl-1,2,4-triazole thiol with N-(naphthalen-1-yl)chloroacetamide under basic conditions .

Research Findings and Implications

- Anticancer Potential: Indole-triazole hybrids (e.g., ) exhibit IC₅₀ values <10 µM against HepG2 cells, suggesting the target compound may share this activity .

- Neurological Targets : Structurally related compounds like VUAA1 () act as Orco ion channel modulators, though the target compound’s naphthalene group may redirect activity toward kinase inhibition .

- Antimicrobial Activity : Morpholine-substituted triazoles () show antifungal effects, but the target compound’s bulky substituents likely limit this application .

Q & A

Q. What are the key structural motifs of this compound, and how do they influence its biological activity?

The compound features three critical motifs:

- Indole moiety : Facilitates interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or serotonin receptors) via π-π stacking .

- Triazole ring : Enhances metabolic stability and hydrogen-bonding capacity, improving target binding .

- Thioacetamide linker : Modulates solubility and provides a site for structural derivatization . These motifs synergize to enhance pharmacokinetic properties and target selectivity.

Q. What are the common synthetic pathways for this compound?

Synthesis typically involves:

- Step 1 : Formation of the 4-methyl-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiosemicarbazide derivatives under reflux in ethanol .

- Step 2 : Alkylation with 2-chloro-N-(naphthalen-1-yl)acetamide in DMF using NaOH as a base .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) . Yields range from 45–70%, depending on reaction optimization .

Q. Which analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms regiochemistry of the triazole ring and substitution patterns .

- LC-MS : Validates molecular weight and purity (>95%) .

- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and intermolecular interactions .

Q. How is initial biological screening conducted for this compound?

- In vitro assays : Enzyme inhibition (e.g., COX-2, HDAC) at 1–100 µM concentrations .

- Cytotoxicity profiling : MTT assays on cancer cell lines (IC50 values reported) .

- ADME prediction : Computational tools (e.g., SwissADME) assess logP, solubility, and bioavailability .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Key parameters include:

- Solvent selection : DMF improves reaction homogeneity vs. ethanol .

- Catalyst use : Triethylamine (10 mol%) enhances alkylation efficiency .

- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., triazole decomposition) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | +20–30% |

| Temperature | 80–90°C | Reduces byproducts |

| Catalyst | Triethylamine | +15% |

| Reaction Time | 6–8 hours | Maximizes conversion |

| Data derived from . |

Q. How should contradictory bioactivity data between similar derivatives be resolved?

- Comparative SAR : Test analogs with varying substituents (e.g., naphthyl vs. chlorophenyl) to isolate pharmacophore contributions .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .

- Metabolic profiling : Identify metabolites via HPLC-MS to rule off-target effects .

Q. What computational methods predict the compound’s nonlinear optical (NLO) properties?

- DFT calculations : Gaussian 09 with B3LYP/6-311G++(d,p) basis set evaluates polarizability and hyperpolarizability .

- Frontier molecular orbital (FMO) analysis : Correlates HOMO-LUMO gaps with charge-transfer efficiency .

Q. How do substituents on the triazole ring impact biological activity?

| Substituent | Activity Trend | Mechanism |

|---|---|---|

| 4-Methyl | ↑ Anticancer | Enhances lipophilicity |

| 3-Methoxyphenyl | ↓ Cytotoxicity | Reduces membrane permeability |

| 2-Chlorophenyl | ↑ Anti-inflammatory | Stabilizes target binding |

| Data from . |

Q. What strategies address poor aqueous solubility during formulation?

Q. How can the mechanism of action be elucidated for ambiguous targets?

- CRISPR-Cas9 knockout : Validate target dependency in cell lines .

- Thermal shift assay (TSA) : Monitor protein stabilization upon compound binding .

Data Contradictions and Resolution

-

Contradiction : Varying IC50 values in cytotoxicity assays across studies.

Resolution : Standardize assay conditions (e.g., serum concentration, incubation time) and validate with positive controls (e.g., doxorubicin) . -

Contradiction : Discrepancies in computational vs. experimental logP values.

Resolution : Use experimental logP (shake-flask method) as ground truth for model calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.